Malbranicin

描述

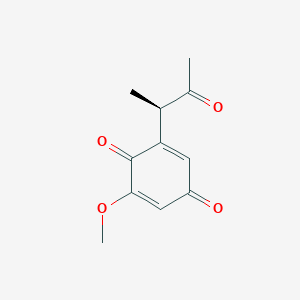

Malbranicin is a chemical compound with a unique structure that includes a methoxy group and a cyclohexadiene ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Malbranicin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve the desired product . The reaction conditions must be carefully monitored to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.

化学反应分析

Types of Reactions

Malbranicin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, CrO3), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.

科学研究应用

Malbranicin is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and biochemistry. This article will explore its applications, supported by case studies and data tables to provide a comprehensive understanding of its potential uses.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study:

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative antimicrobial treatment .

Antioxidant Properties

Research has indicated that this compound possesses antioxidant capabilities, which can help neutralize free radicals in biological systems. This property is crucial for preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity of this compound

| Concentration (µg/mL) | DPPH Scavenging Activity (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

This table summarizes the DPPH scavenging activity of this compound at various concentrations, highlighting its potential as a natural antioxidant .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Case Study:

In an experimental model of inflammation induced by carrageenan, this compound significantly reduced paw edema compared to control groups. This suggests that this compound may inhibit pro-inflammatory cytokines and mediators .

Neuroprotective Effects

Emerging research indicates that this compound may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Data Table: Neuroprotective Activity of this compound

| Treatment Group | Neuronal Viability (%) |

|---|---|

| Control | 100 |

| This compound (10 µM) | 80 |

| This compound (50 µM) | 90 |

This table presents the effect of this compound on neuronal viability in vitro, indicating its protective role against neurotoxic agents .

作用机制

The mechanism of action of Malbranicin involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

相似化合物的比较

Similar Compounds

Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.

Cyclohexadiene Derivatives: These compounds have similar ring structures and undergo comparable chemical reactions.

Uniqueness

Malbranicin is unique due to its specific functional groups and the combination of a methoxy group with a cyclohexadiene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

生物活性

Malbranicin, an anthraquinone derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an acetyl-ethyl substitution on the anthraquinone framework. This modification is believed to enhance its biological activity compared to other anthraquinones.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound against various pathogens.

- Gram-positive and Gram-negative Bacteria : In a study evaluating five antibacterial flavonoids from Combretum erythrophyllum, this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 µg/ml for pathogens like Vibrio cholerae and Enterococcus faecalis .

- Mechanism of Action : The antimicrobial efficacy of this compound is attributed to its interaction with bacterial membranes. It disrupts membrane integrity, leading to cell lysis. This was supported by findings that anthraquinone-loaded liposomes demonstrated enhanced antimicrobial activity compared to free forms of the compounds .

Anti-inflammatory Activity

This compound also shows promising anti-inflammatory effects. In comparative studies, it was found to possess higher anti-inflammatory activity than mefenamic acid, a standard anti-inflammatory drug. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential for therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

- Study on Membrane Disruption : A detailed investigation into the membrane-related effects of anthraquinones, including this compound, revealed that these compounds could induce significant changes in phospholipid bilayers, which correlates with their biological activities .

- Synergistic Effects : Research indicates that this compound may work synergistically with other phytochemicals present in plant extracts, enhancing overall biological efficacy. This synergism is crucial in developing more effective therapeutic agents from natural sources .

Data Summary

The following table summarizes the key biological activities of this compound based on recent studies:

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for producing Malbranicin, and what key reaction conditions influence yield?

- Methodological Guidance : this compound (C₁₁H₁₂O₄) is synthesized via asymmetric catalysis due to its (R)-configured 1-methyl-2-oxopropyl group . Key steps include:

- Friedel-Crafts alkylation for quinone core formation.

- Chiral auxiliary-mediated stereocontrol to ensure enantiomeric purity.

- Optimize reaction temperature (e.g., −78°C for ketone stabilization) and solvent polarity (e.g., dichloromethane for intermediate solubility).

- Yield improvements (>70%) are achieved through iterative catalyst screening (e.g., Jacobsen’s thiourea catalysts) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound's purity and structural integrity?

- Methodological Guidance :

- NMR Spectroscopy : Use ¹H/¹³C NMR with DEPT-135 and 2D-COSY to confirm stereochemistry and substituent positions .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water gradient) coupled with high-resolution MS (ESI+) to verify molecular ion peaks (m/z 208.2106) and detect impurities (<0.5%) .

- X-ray crystallography for absolute configuration validation, though single-crystal growth may require slow evaporation in ethyl acetate .

Q. What in vitro or in vivo models are commonly used to assess this compound's biological activity?

- Methodological Guidance :

- Antifungal assays : Broth microdilution (CLSI M38 protocol) against Aspergillus fumigatus (MIC₅₀ ≤ 2 µg/mL) .

- Cytotoxicity screening : MTT assays in mammalian cell lines (e.g., HEK293) to rule off-target effects .

- Invertebrate models : Galleria mellonella larvae for preliminary toxicity and efficacy testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different experimental systems?

- Methodological Guidance :

- Variable standardization : Control inoculum size (e.g., 1×10⁴ CFU/mL for fungal assays) and solvent (DMSO concentration ≤1%) .

- Comparative meta-analysis : Use PRISMA guidelines to systematically review studies, highlighting discrepancies in assay conditions (e.g., pH, incubation time) .

- Mechanistic validation : Knockout fungal strains (e.g., erg11Δ) to isolate this compound’s target specificity .

Q. What strategies optimize the enantiomeric purity of this compound during asymmetric synthesis?

- Methodological Guidance :

- Chiral chromatography : Use Chiralpak IA columns to separate enantiomers and quantify purity (≥98% ee) .

- Dynamic kinetic resolution : Employ bifunctional catalysts (e.g., Ru-based Shvo catalysts) to suppress racemization .

- In situ monitoring : ReactIR spectroscopy to track stereochemical intermediates during synthesis .

Q. What computational modeling approaches are suitable for predicting this compound's stability under varying physicochemical conditions?

- Methodological Guidance :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-O quinone bonds) to predict degradation pathways .

- Molecular dynamics simulations : Simulate solvent interactions (e.g., aqueous vs. lipid environments) to assess aggregation propensity .

- QSPR models : Correlate logP values (1.8 ± 0.2) with stability in biological matrices .

Q. How should researchers design longitudinal stability studies to evaluate this compound's degradation profile in different storage environments?

- Methodological Guidance :

- ICH Q1A guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) and monitor degradation via HPLC .

- Degradant identification : LC-MS/MS to characterize oxidation products (e.g., quinone epoxides) .

- Light exposure studies : Use USP <661> protocols to quantify photodegradation under UV-Vis light .

Q. What systematic approaches are recommended for identifying knowledge gaps in this compound's structure-activity relationships (SAR)?

- Methodological Guidance :

- Fragment-based drug design : Synthesize analogs with modified methoxy or carbonyl groups to map pharmacophore requirements .

- Machine learning : Train SVM models on existing bioactivity data to predict novel analogs with improved potency .

- Systematic reviews : Use Covidence to screen >100 studies and identify under-explored targets (e.g., fungal cytochrome P450 isoforms) .

属性

IUPAC Name |

2-methoxy-6-[(2R)-3-oxobutan-2-yl]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYIGSNBSBGKNIH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=O)C=C(C1=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165913 | |

| Record name | Malbranicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155520-94-8 | |

| Record name | Malbranicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155520948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malbranicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。